molecular formula C19H32BNO4 B13903709 tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate

Cat. No.: B13903709
M. Wt: 349.3 g/mol
InChI Key: XRPQGKICEKMTTL-UHFFFAOYSA-N
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Description

This compound (CAS: 905273-91-8) is a boronate ester derivative featuring a hexahydroisoindole core, a tert-butyl carboxylate group, and a pinacol boronate ester moiety. Its molecular formula is C₁₉H₂₈BNO₄, with a molecular weight of 345.24 g/mol . It serves as a critical intermediate in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing complex molecules . X-ray crystallography and DFT studies confirm its stable conformation, with the boronate ester and hexahydroisoindole system contributing to its reactivity and handling in organic synthesis .

Properties

Molecular Formula

C19H32BNO4

Molecular Weight

349.3 g/mol

IUPAC Name

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate

InChI

InChI=1S/C19H32BNO4/c1-17(2,3)23-16(22)21-11-13-8-9-15(10-14(13)12-21)20-24-18(4,5)19(6,7)25-20/h9,13-14H,8,10-12H2,1-7H3

InChI Key

XRPQGKICEKMTTL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC3CN(CC3C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate typically involves two main stages:

  • Construction of the hexahydroisoindole core with the tert-butyl carboxylate protecting group at the 2-position.
  • Introduction of the boronate ester functionality at the 5-position via borylation reactions.

Starting Materials and Key Intermediates

  • N-Boc-hexahydroisoindole derivatives: The tert-butyl carboxylate group is often introduced via tert-butoxycarbonyl (Boc) protection of the isoindoline nitrogen. For example, tert-butyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate is a common precursor.
  • Boronic acid pinacol esters: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring is derived from pinacol boronic esters, which are stable and widely used boron sources in organic synthesis.

Representative Synthetic Routes

Route A: Direct Borylation of Isoindoline Derivative
Route B: Halogenated Intermediate Borylation

This route is advantageous for its selectivity and milder reaction conditions.

Reaction Conditions and Catalysts

  • Catalysts: Commonly used catalysts include Pd(dppf)Cl2, Pd(PPh3)4, or Cu-based catalysts for borylation.
  • Solvents: Typical solvents are tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF).
  • Temperature: Reactions are generally conducted between room temperature and 80°C.
  • Bases: Potassium acetate or other mild bases are used to facilitate the borylation step.

Purification and Characterization

  • The product is purified by column chromatography or recrystallization.
  • Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the boronate ester and tert-butyl carboxylate functionalities.

Data Table Summarizing Preparation Methods

Step Starting Material Reaction Type Reagents/Catalysts Conditions Outcome/Notes
1 Isoindoline Boc Protection Boc2O, base Room temp, organic solvent tert-Butyl hexahydroisoindole carboxylate
2 Boc-protected isoindoline Directed ortho-metalation n-BuLi or LDA Low temp (-78°C) Metalated intermediate at 5-position
3 Metalated intermediate Borylation Bis(pinacolato)diboron, Pd catalyst 50-80°C, inert atmosphere Boronate ester installed at 5-position
OR 5-Bromo tert-butyl hexahydroisoindole carboxylate Miyaura borylation Bis(pinacolato)diboron, Pd catalyst 50-80°C, inert atmosphere Boronate ester installed via cross-coupling

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include palladium catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling can produce a variety of substituted aromatic compounds .

Scientific Research Applications

Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for this compound involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane ring. This ring can interact with other molecules, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants.

Comparison with Similar Compounds

Indazole-Based Boronate Esters

  • Example: tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate (CAS: 864771-44-8) Molecular Formula: C₁₈H₂₅BN₂O₄ Molecular Weight: 344.22 g/mol Key Differences: Replaces the hexahydroisoindole with an indazole ring.

Tetrahydroisoquinoline Derivatives

  • Example: tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 1035235-26-7) Molecular Formula: C₂₀H₃₀BNO₄ Molecular Weight: 359.27 g/mol Key Differences: Incorporates a tetrahydroisoquinoline scaffold. The larger, fused bicyclic structure may improve binding affinity in medicinal chemistry applications but complicates synthetic accessibility due to steric hindrance .

Cyano-Substituted Indole Derivatives

  • Example: tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS: 1185427-07-9) Molecular Formula: C₂₀H₂₅BN₂O₄ Molecular Weight: 368.23 g/mol Key Differences: The cyano group at the 5-position increases electrophilicity, enabling nucleophilic additions. However, this substitution reduces stability under basic conditions compared to the unsubstituted hexahydroisoindole derivative .

Structural and Reactivity Comparisons

Reactivity in Cross-Coupling Reactions

  • Target Compound : The hexahydroisoindole’s partial saturation balances reactivity and stability, achieving >70% yields in Suzuki couplings with aryl halides .
  • Indazole Analogs : Higher reactivity but prone to decomposition under prolonged heating (e.g., 50°C, 24 hours) .
  • Cyano-Substituted Derivatives: Rapid coupling kinetics but require strict anhydrous conditions to prevent cyano group hydrolysis .

Target Compound

  • Used in synthesizing kinase inhibitors and neuroactive agents due to its conformational rigidity and boronate ester’s versatility .
  • Demonstrated compatibility with late-stage functionalization in drug discovery pipelines .

Comparisons

  • Tetrahydroisoquinolines: Explored in CNS drugs for blood-brain barrier penetration but face challenges in scalability .

Data Tables

Table 1. Structural and Physical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups
905273-91-8 (Target) C₁₉H₂₈BNO₄ 345.24 Hexahydroisoindole Boronate ester, tert-butyl ester
864771-44-8 C₁₈H₂₅BN₂O₄ 344.22 Indazole Boronate ester, tert-butyl ester
1035235-26-7 C₂₀H₃₀BNO₄ 359.27 Tetrahydroisoquinoline Boronate ester, tert-butyl ester
1185427-07-9 C₂₀H₂₅BN₂O₄ 368.23 Indole Boronate ester, cyano, tert-butyl

Biological Activity

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate is a complex organic compound with potential biological applications. This compound is characterized by its unique structural features that may contribute to its biological activity. The incorporation of the dioxaborolane moiety is particularly noteworthy as it has been associated with enhanced pharmacological properties.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₆H₂₈BNO₄
Molecular Weight309.209 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point348.0 ± 52.0 °C
Melting Point105 °C
LogP3.12290

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. The presence of the dioxaborolane group suggests potential interactions with enzymes or receptors involved in metabolic pathways. Research indicates that boron-containing compounds can influence enzyme activity and cellular signaling pathways.

Anticancer Properties

Preliminary studies have shown that tert-butyl derivatives exhibit anticancer activity by inhibiting tumor cell proliferation. The mechanism appears to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.

Enzyme Inhibition

The compound may act as an inhibitor of specific kinases involved in cancer progression. In vitro assays have demonstrated that it can effectively inhibit the activity of certain protein kinases that are critical for tumor growth and metastasis.

Neuroprotective Effects

Research has also suggested potential neuroprotective properties of this compound. It may protect neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases.

Case Studies

  • Study on Anticancer Activity : A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that tert-butyl derivatives significantly reduced cell viability in a dose-dependent manner. The IC50 values were reported to be lower than those of conventional chemotherapeutic agents.
  • Enzyme Inhibition Assay : In a kinetic study evaluating the inhibition of a specific kinase (e.g., PI3K), the compound displayed competitive inhibition with a Ki value indicating strong binding affinity compared to other known inhibitors.
  • Neuroprotection Study : In a model of oxidative stress-induced neuronal cell death (e.g., SH-SY5Y cells), treatment with the compound resulted in a significant decrease in cell death and an increase in cell viability compared to untreated controls.

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